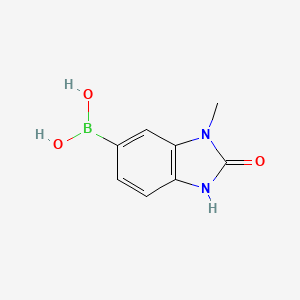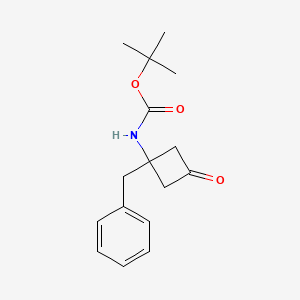
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid is a boronic acid derivative that features a benzimidazole ring system
Preparation Methods
The synthesis of B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid typically involves the following steps:
Debus-Radiszewski synthesis: This method is commonly used for the preparation of imidazole derivatives.
Wallach synthesis: Another method for synthesizing imidazole derivatives.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Alpha halo-ketones: This method involves the reaction of alpha halo-ketones with other reagents to form imidazole derivatives.
Marckwald synthesis: This method involves the reaction of amino nitriles with other reagents to form imidazole derivatives.
Chemical Reactions Analysis
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine . Major products formed from these reactions include 1,2-dihydro-5H-benzothiopyrano[4,3-c]pyrazol-3-one and its derivatives .
Scientific Research Applications
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific conditions of the reaction . The molecular targets and pathways involved in its mechanism of action include proteasomes, receptors, and other cellular components .
Comparison with Similar Compounds
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds have similar structures and biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole ring system and have similar chemical properties.
Imidazole derivatives: These compounds have similar synthetic routes and reaction conditions.
The uniqueness of this compound lies in its specific structure and the presence of the boronic acid group, which imparts unique chemical and biological properties to the compound .
Properties
Molecular Formula |
C8H9BN2O3 |
|---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
(3-methyl-2-oxo-1H-benzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-11-7-4-5(9(13)14)2-3-6(7)10-8(11)12/h2-4,13-14H,1H3,(H,10,12) |
InChI Key |
SUYDKYNUMFCIDQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)N2C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid](/img/structure/B13479108.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)


![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)



![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)
